1-Defluoropentyl AM-694-d4
Description
Properties
Molecular Formula |
C₁₅H₆D₄INO |
|---|---|
Molecular Weight |
351.18 |
Synonyms |
1H-Indol-3-yl(2-iodophenyl)-methanone-d4 |
Origin of Product |
United States |
Advanced Analytical Methodologies for the Detection and Quantification of 1 Defluoropentyl Am 694 D4
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Quantitative Analysis
LC-MS/MS has become the gold standard for the quantitative analysis of synthetic cannabinoids due to its high sensitivity, selectivity, and wide dynamic range. The use of a stable isotope-labeled internal standard, such as 1-Defluoropentyl AM-694-d4, is paramount for achieving accurate and precise quantification by compensating for variations in sample preparation, chromatographic retention, and ionization efficiency.
The development of a robust LC-MS/MS method for the quantification of synthetic cannabinoids involves a meticulous validation process to ensure the reliability of the results. When using this compound as an internal standard for the analysis of AM-694 or other structurally similar analogs, the validation protocol typically assesses parameters such as linearity, sensitivity (limit of detection and limit of quantification), accuracy, precision, recovery, matrix effects, and stability.
The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization and fragmentation behavior. Due to its structural and chemical similarity to AM-694, with the only difference being the presence of four deuterium (B1214612) atoms on the pentyl chain, this compound is an excellent choice. This subtle mass difference allows for its differentiation from the target analyte by the mass spectrometer while ensuring that it behaves almost identically during the analytical process.
Table 1: Typical Validation Parameters for a Quantitative LC-MS/MS Method for Synthetic Cannabinoids
| Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10; analyte response must be reproducible with a precision of ≤ 20% and accuracy of 80-120% |
| Accuracy | Within ± 20% of the nominal concentration (± 25% at the LOQ) |
| Precision (Intra- and Inter-day) | Relative standard deviation (RSD) ≤ 20% (≤ 25% at the LOQ) |
| Recovery | Consistent and reproducible across the concentration range |
| Matrix Effect | Ion suppression or enhancement should be minimal and compensated for by the internal standard |
| Stability (Freeze-thaw, bench-top, long-term) | Analyte concentration should not deviate by more than ± 20% from the initial concentration |
This table presents a generalized summary of validation parameters based on established guidelines for bioanalytical method validation.
Effective chromatographic separation is critical for resolving the target analyte from potential interferences in the sample matrix, thereby minimizing ion suppression and ensuring accurate quantification. For synthetic cannabinoids like AM-694 and its deuterated analog, reversed-phase chromatography using a C18 column is commonly employed. The optimization of separation parameters involves adjusting the mobile phase composition, gradient elution profile, flow rate, and column temperature.
A typical mobile phase consists of an aqueous component (often containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to effectively separate a wide range of synthetic cannabinoids with varying polarities. The slight increase in mass due to deuteration in this compound does not significantly alter its chromatographic behavior compared to the non-deuterated form, resulting in near identical retention times.
Table 2: Example of Optimized LC Parameters for the Separation of AM-694 and its Analogs
| Parameter | Condition |
|---|---|
| LC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
The parameters in this table are illustrative and may require further optimization based on the specific LC-MS/MS system and the complexity of the sample matrix.
In tandem mass spectrometry, the precursor ion (typically the protonated molecule [M+H]⁺) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and is used for both quantification and structural confirmation. The fragmentation pattern of AM-694 has been previously reported. The introduction of four deuterium atoms on the pentyl chain of this compound will result in a mass shift of +4 atomic mass units (amu) for the precursor ion and for any fragment ions that retain the deuterated pentyl chain.
Table 3: Predicted MS/MS Fragmentation of this compound
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Proposed Fragment Structure |
|---|---|---|---|
| AM-694 | 436.0 | 272.0 | [Indole-C=O]⁺ |
| 155.0 | [Naphthyl]⁺ | ||
| This compound | 440.0 | 272.0 | [Indole-C=O]⁺ |
| 155.0 | [Naphthyl]⁺ |
The m/z values for AM-694 are based on existing literature, and the values for the d4 analog are predicted based on the known fragmentation pathways.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Identification
GC-MS is another powerful technique for the identification of synthetic cannabinoids. Electron ionization (EI) is the most common ionization technique used in GC-MS, which produces a characteristic and reproducible fragmentation pattern that can be compared to spectral libraries for compound identification.
The EI mass spectrum of this compound is expected to be very similar to that of AM-694, with the key difference being the mass shift of fragments containing the deuterated pentyl chain. The molecular ion peak for the d4 analog would be observed at m/z 439 (assuming the molecular weight of the non-deuterated compound is 435.0). Common fragmentation pathways for indole-based synthetic cannabinoids involve cleavage of the bond between the indole (B1671886) and carbonyl groups, as well as fragmentation of the alkyl chain.
Table 4: Predicted Key Mass Fragments in the EI-MS Spectrum of this compound
| Fragment Ion (m/z) | Proposed Structure/Origin |
|---|---|
| 439 | Molecular Ion [M]⁺ |
| 272 | [Indole-C=O]⁺ |
| 155 | [Naphthyl]⁺ |
| Fragments > m/z of AM-694 fragments | Fragments containing the deuterated pentyl chain |
The predicted fragments are based on the general fragmentation patterns of similar synthetic cannabinoids and the known structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of synthetic compounds and for assessing their purity. Both ¹H and ¹³C NMR are used to provide detailed information about the chemical environment of each atom in the molecule.
For this compound, the ¹H NMR spectrum would be very similar to that of AM-694, with the notable exception of the signals corresponding to the protons on the deuterated positions of the pentyl chain. The deuterium atoms would cause the corresponding proton signals to be absent or significantly reduced in intensity. The signals of adjacent protons may also be affected due to the absence of proton-proton coupling.
In the ¹³C NMR spectrum, the carbon atoms directly bonded to deuterium will exhibit a characteristic multiplet signal due to carbon-deuterium coupling and will have a slightly different chemical shift compared to the corresponding carbon in the non-deuterated compound.
Application of ¹H, ¹³C, and ¹⁹F NMR for Defluorinated and Deuterated Analogs
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For the analysis of synthetic cannabinoids like AM-694 and its analogs, ¹H, ¹³C, and ¹⁹F NMR are invaluable for unambiguous structure elucidation and quantification.
The parent compound, AM-694, is characterized by a 1-(5-fluoropentyl) chain. The fluorine atom provides a unique probe for ¹⁹F NMR. This technique is highly sensitive and benefits from a wide chemical shift range, which minimizes the likelihood of signal overlap, a common issue in ¹H NMR. In a standard AM-694 molecule, the ¹⁹F NMR spectrum would show a characteristic signal, typically a triplet of triplets, due to coupling with the adjacent methylene (B1212753) protons on the pentyl chain.
In the case of This compound , the absence of the fluorine atom renders ¹⁹F NMR inapplicable for direct detection of the pentyl chain modification. However, this absence is in itself a key distinguishing feature when comparing it to its fluorinated parent. The analysis would then heavily rely on ¹H and ¹³C NMR to confirm the structure.
The deuteration of the molecule, indicated by "-d4," introduces further changes in the NMR spectra. Deuterium (²H) has a different nuclear spin and magnetic moment than protium (B1232500) (¹H). In ¹H NMR, the replacement of protons with deuterons at specific positions leads to the disappearance of the corresponding signals. This is a clear indicator of the location of isotopic labeling. In ¹³C NMR, the carbons bonded to deuterium will exhibit a characteristic multiplet splitting pattern due to C-D coupling and will have their chemical shifts slightly altered.
The application of these NMR techniques allows for a detailed structural confirmation of this compound, as illustrated by the hypothetical NMR data comparison below.
Table 1: Hypothetical NMR Spectral Data Comparison for AM-694 and its Analogs
| Nucleus | AM-694 | This compound | Rationale for Difference |
| ¹⁹F NMR | Signal present (e.g., triplet of triplets at ~ -220 ppm) | Signal absent | The fluorine atom on the pentyl chain has been replaced with a hydrogen atom. |
| ¹H NMR | Signals for all protons present | Absence of signals corresponding to the four deuterated positions on the indole ring. | Protons at these positions have been replaced with deuterium. |
| ¹³C NMR | Standard signals for all carbons | Altered chemical shifts and splitting patterns for carbons bonded to deuterium. | The presence of deuterium affects the electronic environment and causes C-D coupling. |
Role of this compound as a Certified Reference Material in Analytical Laboratories
In quantitative analytical chemistry, particularly in forensic toxicology, the use of a Certified Reference Material (CRM) is essential for ensuring the accuracy, reliability, and traceability of results. A CRM is a standard of the highest quality, with its properties, such as concentration and purity, being certified through a rigorous and metrologically valid procedure.
This compound is designed to serve as an ideal internal standard for the quantification of AM-694 or its defluorinated metabolite in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry.
The key advantages of using a deuterated analog like this compound as an internal standard are:
Similar Chemical and Physical Properties: It behaves almost identically to the non-deuterated analyte during sample preparation (e.g., extraction, derivatization) and chromatographic separation. This co-elution helps to compensate for any analyte loss during these steps and corrects for matrix effects in LC-MS/MS analysis.
Distinct Mass-to-Charge Ratio (m/z): While chemically similar, the deuterated standard has a higher mass than the analyte. This mass difference (in this case, 4 Daltons) allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification.
Improved Accuracy and Precision: By correcting for variations in sample preparation and instrument response, the use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of the quantitative results.
The "defluoropentyl" aspect of this CRM makes it particularly suitable for use as an internal standard when the target analyte is the defluorinated version of AM-694, which could be a metabolite or a distinct synthetic cannabinoid analog itself. The use of such a well-characterized CRM is fundamental for the validation of analytical methods and for ensuring that the results from different laboratories are comparable.
Table 2: Properties of this compound as a Certified Reference Material
| Property | Significance in Analytical Laboratories |
| High Purity | Ensures that the standard does not introduce interfering substances into the analysis, leading to accurate calibration. |
| Certified Concentration | Allows for the creation of accurate calibration curves and the precise quantification of the target analyte in unknown samples. |
| Structural Identity | Confirmed by techniques like NMR and MS, ensuring that the standard is the correct molecule. |
| Isotopic Enrichment | A high degree of deuteration is necessary to prevent mass spectral overlap with the non-labeled analyte. |
| Traceability | The certified values are linked to national or international standards, providing confidence in the measurement results. |
Metabolic Biotransformation Pathways of Am 694 and Its Defluorinated Derivatives in Vitro and Preclinical in Vivo Models
Phase I Metabolic Pathway Elucidation of AM-694: Hydroxylation, Carboxylation, and Oxidative Defluorination
Phase I metabolism introduces or exposes functional groups on a parent compound, typically rendering it more polar. For AM-694, which possesses a 5-fluoropentyl chain, several key Phase I pathways have been identified. The primary metabolic transformation for AM-694 and other N-(5-fluoropentyl) chain-containing SCRAs is oxidative defluorination. This process involves the substitution of the fluorine atom, a significant step in the biotransformation of these compounds.
In addition to defluorination, other notable Phase I reactions include monohydroxylation, which commonly occurs on the N-alkyl (pentyl) chain, and carboxylation, which results in the formation of a pentanoic acid metabolite. In vitro studies using human liver microsomes have been instrumental in identifying these pathways, with oxidative defluorination being confirmed as the main metabolic route for AM-694. Analysis of in vivo samples, such as urine from individuals who have consumed AM-694, corroborates these findings, often revealing a complex profile of these metabolites while the parent compound may be undetectable.
The oxidative reactions that characterize Phase I metabolism, such as hydroxylation and oxidative defluorination, are primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. These heme-containing monooxygenases are abundant in the liver and are the principal enzymes responsible for the metabolism of a vast array of xenobiotics, including drugs. While specific CYP isozymes responsible for AM-694 metabolism have not been definitively identified in the available literature, research on structurally similar synthetic cannabinoids suggests the involvement of enzymes such as CYP2C19, CYP3A4, and CYP3A5.
The extensive metabolism of AM-694 leads to the formation of several distinct molecular species. Through techniques like liquid chromatography-mass spectrometry (LC-MS), researchers have identified key metabolites in biological samples. The major metabolites reported are the hydrolytically defluorinated and carboxylated products.
Specific metabolites identified through mass spectrometry include a defluorinated metabolite (observed with a mass-to-charge ratio [m/z] of 434) and a carboxylated metabolite (m/z 448). Other metabolites that have been hypothesized or identified include those resulting from monohydroxylation of the N-alkyl chain and a combination of both hydrolytic defluorination and N-alkyl chain monohydroxylation. The term "Defluoro Hydroxy AM-694-d4" refers to a deuterated analog of a potential metabolite that has undergone both defluorination and hydroxylation; such compounds are typically synthesized for use as standards in quantitative analytical studies.
| Metabolite Class | Metabolic Reaction | Notes |
|---|---|---|
| Defluorinated Metabolite | Oxidative Defluorination | A primary and major metabolic pathway. |
| Carboxylated Metabolite | Carboxylation | Formation of an N-pentanoic acid metabolite; a major product. |
| Monohydroxylated Metabolite | Hydroxylation | Typically occurs on the N-pentyl side chain. |
| Defluorinated-Hydroxylated Metabolite | Defluorination & Hydroxylation | A combination of two metabolic transformations. |
Phase II Metabolic Pathway Identification: Glucuronidation and Sulfation Conjugates
Following Phase I reactions, the modified metabolites often undergo Phase II conjugation. These reactions involve the attachment of endogenous polar molecules, which significantly increases the water solubility of the xenobiotic, thereby facilitating its elimination via urine or bile. The most common Phase II pathways are glucuronidation and sulfation.
Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), attaches glucuronic acid to the metabolite. Sulfation involves the addition of a sulfonate group, catalyzed by sulfotransferases (SULTs). While direct studies detailing the specific glucuronide or sulfate (B86663) conjugates of AM-694 are limited, the analytical procedures used to detect AM-694 metabolites in urine provide strong evidence for their formation. For instance, the use of enzymatic hydrolysis with β-glucuronidase prior to analysis is a standard technique to cleave glucuronide conjugates, suggesting that AM-694 metabolites are excreted in this conjugated form. This is a common and major metabolic route for many synthetic cannabinoids.
In Vitro Metabolic Stability Assays Utilizing Human Liver Microsomes and Hepatocytes
In vitro metabolic stability assays are fundamental tools in drug discovery and metabolism research. These assays measure the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance. The two most common systems used are human liver microsomes (HLMs) and cryopreserved human hepatocytes.
HLMs are subcellular fractions of the liver endoplasmic reticulum and contain a high concentration of Phase I CYP enzymes. They have been successfully used to study the Phase I metabolic profile of AM-694 and to identify oxidative defluorination as its main metabolic pathway.
Hepatocytes, which are intact liver cells, are considered a more comprehensive in vitro model because they contain the full spectrum of both Phase I and Phase II metabolic enzymes, as well as necessary cofactors and drug transporters. Stability assays in these systems involve incubating the compound (e.g., AM-694) with the microsomes or hepatocytes and monitoring the disappearance of the parent compound over time.
Application of Deuterated Analogs (e.g., 1-Defluoropentyl AM-694-d4) in Metabolite Identification and Quantification Studies
Deuterated analogs, which are molecules where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612), are indispensable tools in modern bioanalytical chemistry. The compound "this compound" is an example of such an analog, specifically a deuterated version of a defluorinated AM-694 derivative.
The primary application of these analogs is as internal standards in quantitative analysis, particularly in methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because deuterated standards have nearly identical chemical and physical properties to their non-deuterated counterparts, they co-elute chromatographically and experience similar efficiencies during sample extraction and ionization. However, their difference in mass allows them to be distinguished by the mass spectrometer. By adding a known amount of the deuterated internal standard to a biological sample (like urine or blood), it can be used to accurately calculate the concentration of the target analyte, compensating for any sample loss or matrix-induced signal suppression or enhancement.
Pharmacokinetic Investigations in Preclinical Animal Models (Focus on Absorption, Distribution, and Elimination of Analogs)
Preclinical pharmacokinetic (PK) studies in animal models are essential for characterizing how a substance is absorbed, distributed, metabolized, and eliminated (ADME) by a living organism. While detailed preclinical PK data for AM-694 in animal models such as rats or mice are not widely published, the standard methodologies for such investigations are well-established.
These studies typically involve administering the compound to animals (e.g., rats) via different routes, such as oral or intravenous injection. Blood samples are then collected at various time points to measure the concentration of the parent drug and its major metabolites. This data allows for the calculation of key PK parameters.
| Parameter | Description | Relevance |
|---|---|---|
| Absorption | The process by which the drug enters the bloodstream. Key metrics include bioavailability (F%). | Determines how effectively the compound is absorbed after oral administration. |
| Distribution | The reversible transfer of a drug from the bloodstream to various tissues of the body. Key metrics include the Volume of Distribution (Vd). | Indicates the extent to which a compound distributes into tissues versus remaining in the plasma. |
| Metabolism | The chemical conversion of the drug into metabolites, primarily in the liver. | Identifies metabolic pathways and active or inactive metabolites. |
| Elimination | The removal of the drug and its metabolites from the body. Key metrics include Clearance (CL) and half-life (t½). | Determines how long the compound stays in the body. |
Analysis of urine and feces helps to identify the primary routes of excretion. Furthermore, tissue distribution studies can be performed to see where the compound accumulates in the body. This comprehensive ADME profile is crucial for bridging preclinical findings to potential human exposure scenarios.
Forensic Science and Research Applications for the Detection of Synthetic Cannabinoid Metabolites
Development of Methodologies for the Detection of Synthetic Cannabinoid Metabolites in Biological Matrices
The detection of synthetic cannabinoid use is complicated by their extensive metabolism in the human body. Often, the parent compound is present in biological matrices like urine, blood, and oral fluid at very low or undetectable concentrations. Consequently, analytical methods must target the more abundant metabolites to confirm exposure.
The development of robust and sensitive methodologies, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), has been a significant focus of forensic research. These methods are designed to identify and quantify specific metabolites of synthetic cannabinoids like AM-694. In a typical workflow, biological samples undergo an extraction process, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analytes of interest from the complex biological matrix. The extract is then injected into the LC-MS/MS system for analysis.
For the synthetic cannabinoid AM-694, studies have identified several major metabolic pathways, including hydroxylation of the pentyl chain and oxidative defluorination. Therefore, analytical methods are developed to specifically target these metabolic products. One study on the in vivo detection of AM-694 identified carboxylated and defluorinated metabolites in urine samples. The development of such methods is a continuous process as new analogs and their unique metabolites emerge.
Analytical Strategies for Identifying Novel Synthetic Cannabinoid Analogs and Their Metabolic Signatures
The proliferation of novel psychoactive substances (NPS), including a vast array of synthetic cannabinoid analogs, necessitates advanced analytical strategies for their identification. High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) and Orbitrap technologies, plays a crucial role in this endeavor. These instruments provide highly accurate mass measurements, enabling the elucidation of elemental compositions and the identification of unknown compounds.
When a new synthetic cannabinoid analog is suspected, forensic laboratories employ non-targeted screening approaches. This involves acquiring full-scan mass spectral data and retrospectively analyzing it for potential new compounds and their metabolites. Once a novel analog is tentatively identified, its metabolic fate is investigated using in vitro models, such as human liver microsomes or hepatocytes, to predict the major metabolites that would be present in authentic biological samples.
The identification of metabolic signatures is critical for developing targeted and sensitive screening methods for new analogs. For instance, understanding the common metabolic pathways of a particular class of synthetic cannabinoids can help in predicting the likely metabolites of a newly emerged analog, even before reference standards for the metabolites are available.
Challenges Associated with the Forensic Identification of Rapidly Evolving Synthetic Cannabinoid Structures
The primary challenge in the forensic identification of synthetic cannabinoids lies in their rapid and continuous structural evolution. Clandestine laboratories frequently modify the chemical structure of existing synthetic cannabinoids to create new, unregulated substances. This constant emergence of new analogs poses several difficulties for forensic laboratories:
Lack of Reference Materials: Validated analytical methods require certified reference materials (CRMs) for both the parent compound and its major metabolites. The rapid turnover of synthetic cannabinoid analogs often means that CRMs are not commercially available when a new compound is first encountered.
Isomeric Compounds: Many synthetic cannabinoid analogs are isomers, possessing the same molecular weight but differing in their chemical structure. Differentiating between these isomers can be challenging with standard analytical techniques and requires sophisticated chromatographic separation.
Complex Metabolism: The metabolic pathways of new synthetic cannabinoid analogs are often unknown, making it difficult to select the appropriate target metabolites for detection.
These challenges can lead to false-negative results and an underestimation of the prevalence of synthetic cannabinoid use. To address these issues, there is a critical need for proactive research, rapid synthesis of reference standards, and the development of flexible and comprehensive analytical methods.
Contribution of Deuterated Standards to the Reliability of Forensic Analytical Results
Deuterated internal standards, such as 1-Defluoropentyl AM-694-d4, are fundamental to achieving accurate and reliable quantitative results in forensic toxicology. An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to the sample at a known concentration before sample preparation.
The use of a stable isotope-labeled internal standard, like one containing deuterium (B1214612) (a heavy isotope of hydrogen), is considered the gold standard in quantitative mass spectrometry. This is because the deuterated standard co-elutes with the non-labeled analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.
By measuring the ratio of the signal from the analyte to the signal from the deuterated internal standard, analysts can accurately quantify the concentration of the analyte in the sample, compensating for any variations that may occur during the analytical process. This technique, known as isotope dilution mass spectrometry, significantly improves the precision and accuracy of the measurement.
While specific research detailing the use of this compound in validated forensic methods is not extensively published in peer-reviewed literature, its availability from chemical suppliers indicates its intended use as an internal standard for the quantification of AM-694 and its metabolites. The "d4" designation signifies that four hydrogen atoms in the molecule have been replaced with deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Below are hypothetical data tables illustrating how this compound could be utilized in a validated LC-MS/MS method for the quantification of AM-694.
Table 1: LC-MS/MS Parameters for AM-694 and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| AM-694 | 436.0 | 214.1 | 144.1 | 25 |
| This compound | 440.0 | 218.1 | 144.1 | 25 |
This table is interactive. You can sort the data by clicking on the column headers.
Table 2: Hypothetical Validation Data for the Quantification of AM-694 in Urine using this compound
| Parameter | Result |
| Linearity (ng/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 0.05 |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Matrix Effect (%) | 85 - 115 |
| Recovery (%) | > 80% |
This table is interactive. You can filter the data by entering values in the search boxes below the column headers.
Future Research Directions and Methodological Advancements for Novel Synthetic Cannabinoids
Development of High-Throughput Screening Methods for New Synthetic Cannabinoid Analogs
The continuous emergence of new synthetic cannabinoid analogs presents a significant challenge for forensic and clinical laboratories. Traditional analytical methods, while robust, can be time-consuming. High-throughput screening (HTS) methods are crucial for the rapid identification of new compounds like 1-Defluoropentyl AM-694-d4 in a large number of samples.
Recent advancements have focused on the development of assays that can quickly assess the biological activity of new analogs. One promising approach is the use of cell-based reporter assays that measure the activation of cannabinoid receptors (CB1 and CB2). These assays can be automated to screen numerous compounds simultaneously, providing a rapid indication of their potential psychoactive effects. Furthermore, techniques like RapidFire-tandem mass spectrometry (RF-MS/MS) offer ultrafast screening of synthetic cannabinoids in urine, with analysis times as short as 9 to 12.6 seconds per sample. The integration of machine learning algorithms with these bioassays can further accelerate the screening process by analyzing the response patterns to quickly identify samples containing synthetic cannabinoids.
Table 1: Comparison of Screening Methods for Synthetic Cannabinoid Analogs
| Method | Principle | Throughput | Advantages | Disadvantages |
| Cell-Based Reporter Assays | Measures cannabinoid receptor activation in engineered cells. | High | Provides functional data on biological activity. | May not detect all analogs; requires cell culture facilities. |
| RapidFire-MS/MS | Solid-phase extraction coupled directly to mass spectrometry. | Very High | Extremely fast analysis times; high sensitivity. | Requires specialized equipment; primarily for targeted screening. |
| LC-QTOF-MS with SWATH® | Non-targeted data acquisition allowing for retrospective analysis. | Moderate | Can identify previously unknown compounds. | Data analysis can be complex; requires high-resolution mass spectrometry. |
| DART-MS | Direct analysis in real time mass spectrometry. | High | Minimal to no sample preparation required. | Primarily qualitative; may have matrix interference. |
Integration of In Silico Modeling and Chemoinformatics in Predicting Pharmacological and Metabolic Profiles
In silico modeling and chemoinformatics are becoming indispensable tools in the proactive assessment of new synthetic cannabinoids. These computational approaches can predict the pharmacological and metabolic profiles of uncharacterized compounds like this compound before they are encountered in forensic casework.
Quantitative structure-activity relationship (QSAR) models are used to predict the binding affinity of synthetic cannabinoids to the CB1 receptor, which is a key determinant of their psychoactive potential. By analyzing the structural features of a molecule, QSAR models can estimate its potency. For instance, a reliable QSAR model can be built using a limited number of compounds with experimentally determined activity data to predict the abuse potential of new analogs.
Chemoinformatics databases and predictive software can also forecast the metabolic fate of new compounds. For AM-694, the parent compound of this compound, the main metabolic pathway is oxidative defluorination. Other identified metabolic pathways for AM-694 include carboxylation and monohydroxylation of the N-alkyl chain. This information is critical for identifying the correct biomarkers of exposure in biological samples. The integration of artificial intelligence and machine learning with these chemoinformatic tools is enhancing the ability to automatically elucidate the structures of unidentified designer drugs from mass spectrometry data alone.
Table 2: Predicted Metabolic Pathways of AM-694
| Metabolic Pathway | Description | Resulting Metabolite Type |
| Oxidative Defluorination | Replacement of the fluorine atom with a hydroxyl group, followed by oxidation. | Defluorinated metabolite. |
| Carboxylation | Oxidation of the terminal carbon of the pentyl chain to a carboxylic acid. | Carboxylated metabolite. |
| Monohydroxylation | Addition of a hydroxyl group to the N-alkyl chain. | Hydroxylated metabolite. |
Research into the Long-Term Stability of Synthetic Cannabinoid Analogs in Biological Samples
Ensuring the integrity of toxicological evidence requires a thorough understanding of the long-term stability of synthetic cannabinoids in biological matrices. The stability of these compounds can be influenced by storage temperature, the type of biological matrix (blood or urine), and the specific chemical structure of the analog.
Studies have shown that synthetic cannabinoid metabolites are generally more stable in urine than in blood. For long-term storage, freezing at -30°C or -80°C is recommended to maintain the stability of these compounds for extended periods, even up to several years. Some synthetic cannabinoids, particularly those with a 5-fluoropentyl moiety, have been found to be less stable at room temperature. The degradation of certain synthetic cannabinoids can lead to the formation of their corresponding carboxylic acid metabolites. Understanding these stability profiles is crucial for accurate quantification and interpretation of toxicological results, especially in cases involving re-analysis of stored samples.
Table 3: Stability of Synthetic Cannabinoid Metabolites in Spiked Urine and Blood
| Storage Temperature | Stability in Urine | Stability in Blood | General Observation |
| 37°C | Less stable | Significantly less stable | Degradation is accelerated at higher temperatures. |
| 22°C (Room Temp) | Moderately stable | Prone to degradation | Stability is compound-dependent. |
| 4°C | Generally stable | More stable than at room temperature | Refrigeration improves stability over short periods. |
| -30°C / -80°C | Stable for up to 168 days and likely longer. | Stable for up to 168 days and likely longer. | Freezing is the optimal condition for long-term storage. |
Exploration of Novel Deuterated Analogs for Enhanced Analytical Specificity and Sensitivity
The use of deuterated internal standards is a cornerstone of accurate and precise quantitative analysis by mass spectrometry. The development and use of novel deuterated analogs, such as this compound, are critical for improving the analytical specificity and sensitivity of methods for detecting synthetic cannabinoids.
Deuterated internal standards are chemically identical to the analyte of interest but have a higher mass due to the incorporation of deuterium (B1214612) atoms. When added to a sample at a known concentration, they co-elute with the target analyte during chromatography and experience similar ionization effects in the mass spectrometer. This allows for the correction of variations in sample preparation and instrumental analysis, leading to more accurate quantification. The use of stable isotope-labeled internal standards has been shown to reduce the impact of matrix effects, which can be a significant issue in complex biological samples like blood and urine. As new synthetic cannabinoid analogs emerge, the synthesis and availability of their corresponding deuterated standards are essential for forensic and clinical laboratories to develop and validate reliable quantitative methods.
Table 4: Advantages of Using Deuterated Analogs in Synthetic Cannabinoid Analysis
| Advantage | Description |
| Improved Accuracy and Precision | Compensates for analyte loss during sample preparation and instrumental variability. |
| Correction for Matrix Effects | Co-eluting internal standard experiences similar ion suppression or enhancement as the analyte. |
| Enhanced Specificity | The mass difference between the analyte and the internal standard allows for clear differentiation in the mass spectrometer. |
| Reliable Quantification | Enables the accurate determination of the concentration of the target synthetic cannabinoid. |
Q & A
Q. What analytical techniques are recommended for confirming the structural integrity of 1-Defluoropentyl AM-694-d4?
To confirm structural integrity, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For deuterium incorporation validation, use isotopic ratio analysis via mass spectrometry coupled with fragmentation pattern comparisons. Ensure reproducibility by documenting solvent systems, instrument calibration, and referencing deuterated standards .
Q. How can researchers optimize the synthesis of this compound to minimize byproduct formation?
Optimize reaction parameters (temperature, solvent polarity, catalyst loading) through iterative Design of Experiments (DoE). Monitor intermediates via thin-layer chromatography (TLC) and characterize byproducts using LC-MS. Reference established fluorination/defluorination protocols and validate purity via elemental analysis .
Q. What stability studies are essential for this compound under varying storage conditions?
Conduct accelerated stability testing under controlled humidity, temperature, and light exposure. Use HPLC-UV to quantify degradation products and kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Include deuterium stability checks via isotopic exchange assays .
Q. How should researchers validate the purity of this compound for pharmacological assays?
Combine orthogonal methods: gas chromatography (GC) with flame ionization detection (FID) for volatile impurities, and HPLC with diode-array detection (DAD) for non-volatiles. Confirm deuterium homogeneity via isotopic dilution mass spectrometry .
Q. What are the critical variables to control during the isotopic labeling of 1-Defluoropentyl AM-694?
Key variables include precursor purity, reaction time, deuterium source (e.g., D₂O vs. deuterated reagents), and pH. Use kinetic isotope effect (KIE) studies to optimize labeling efficiency and validate via NMR or MS isotopic patterns .
Advanced Research Questions
Q. How can computational modeling predict the metabolic pathways of this compound in vivo?
Apply density functional theory (DFT) to model defluorination energetics and molecular dynamics (MD) simulations to assess enzyme-substrate interactions. Cross-validate predictions with in vitro microsomal assays (e.g., human liver microsomes) and LC-HRMS metabolite profiling .
Q. What statistical approaches resolve discrepancies in deuterium incorporation efficiency across synthesis batches?
Use multivariate analysis (ANOVA) to identify outlier variables (e.g., reagent lot variability). Pair with machine learning (e.g., random forest regression) to model batch-specific factors. Confirm via isotopic tracer studies and controlled replication experiments .
Q. How do isotopic effects influence the binding affinity of this compound to cannabinoid receptors?
Conduct competitive radioligand binding assays (using ³H-labeled ligands) with deuterated vs. non-deuterated analogs. Calculate Ki values and correlate with deuterium-induced conformational changes via X-ray crystallography or cryo-EM .
Q. What protocols ensure reproducibility in quantifying this compound in biological matrices?
Develop a validated LC-MS/MS method with isotope dilution (using ¹³C or ¹⁵N internal standards). Include matrix effect studies (plasma, urine) and cross-lab validation via inter-laboratory comparisons. Document limits of detection (LOD) and quantification (LOQ) .
Q. How can researchers address contradictions in reported pharmacokinetic data for this compound?
Perform meta-analysis of existing studies, focusing on methodological heterogeneity (dosing regimes, species differences). Reconcile discrepancies using physiologically based pharmacokinetic (PBPK) modeling and in vivo/in vitro extrapolation (IVIVE) .
Methodological Guidance
- Data Presentation : Use tables to compare isotopic incorporation rates (e.g., % deuterium by MS) and figures for kinetic profiles (e.g., degradation half-lives). Follow SI unit conventions and include error bars with standard deviations .
- Ethical Compliance : Ensure deuterated compound studies adhere to institutional review board (IRB) guidelines for human/animal research, particularly for metabolic or toxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
